2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropylthiazole
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Overview
Description
4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl-thiazolyl moiety, and methoxy and methyl substituents on the quinoline ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropyl-Thiazolyl Moiety Addition: The cyclopropyl-thiazolyl group can be introduced through a nucleophilic substitution reaction, where a thiazole derivative reacts with a cyclopropyl halide.
Methoxy and Methyl Substituents: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline
- 4-Chloro-2-(4-ethyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline
- 4-Chloro-2-(4-phenyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline
Uniqueness
4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline is unique due to the presence of the cyclopropyl-thiazolyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15ClN2OS |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C17H15ClN2OS/c1-9-15(21-2)6-5-11-12(18)7-13(19-16(9)11)17-20-14(8-22-17)10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
SOYDZICGPIIJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C3=NC(=CS3)C4CC4)OC |
Origin of Product |
United States |
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